molecular formula C8H5ClFNO B1311767 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole CAS No. 143708-36-5

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

Cat. No.: B1311767
CAS No.: 143708-36-5
M. Wt: 185.58 g/mol
InChI Key: JVUWLFQJNVEUSF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Scientific Research Applications

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The intermediate product is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of oxides or amines.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 2-(Fluoromethyl)-1,3-benzoxazole
  • 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Comparison:

  • 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications compared to its analogs.
  • 2-(Chloromethyl)-1,3-benzoxazole lacks the fluorine atom, making it less reactive in certain chemical reactions.
  • 2-(Fluoromethyl)-1,3-benzoxazole lacks the chlorine atom, affecting its nucleophilic substitution reactions.
  • 2-(Chloromethyl)-6-methyl-1,3-benzoxazole has a methyl group instead of a fluorine atom, altering its electronic properties and reactivity.

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUWLFQJNVEUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292086
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-36-5
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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